Product packaging for Cyclohexylpropyl acetate(Cat. No.:CAS No. 60416-24-2)

Cyclohexylpropyl acetate

Cat. No.: B13943960
CAS No.: 60416-24-2
M. Wt: 184.27 g/mol
InChI Key: BEIGMLFXAHJFME-UHFFFAOYSA-N
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Description

Cyclohexylpropyl acetate, also known as 3-cyclohexylpropyl acetate, is a chemical compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . It is characterized by a colorless, clear liquid appearance and a density of approximately 0.931 g/cm³ at 20°C . Researchers value this compound for its distinct organoleptic properties, described as a 100% pure substance with an ethereal, floral, and fruity odor profile . This makes it a compound of significant interest in material science research, particularly for the development and study of novel fragrance ingredients and aroma compounds . With a boiling point estimated at 232-233°C at 760 mmHg and a flash point of about 193°F (89.6°C), its physical properties are relevant for applications in product formulation studies . The estimated logP (o/w) of 3.78 suggests a relatively high hydrophobicity, an important factor in research involving partitioning, permeability, and environmental fate . It is sparingly soluble in water, with an estimated solubility of 16.03 mg/L at 25°C, but is soluble in alcohol . Analytical methods, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), have been established for the separation and analysis of related acetate compounds, supporting quality control and research applications . This product is strictly for Research Use Only (RUO) and is not intended for human or animal consumption, or for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B13943960 Cyclohexylpropyl acetate CAS No. 60416-24-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60416-24-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3-cyclohexylpropyl acetate

InChI

InChI=1S/C11H20O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h11H,2-9H2,1H3

InChI Key

BEIGMLFXAHJFME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC1CCCCC1

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Elucidation of Cyclohexylpropyl Acetate

Catalytic Esterification Reactions for Cyclohexylpropyl Acetate (B1210297) Synthesis

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is the most direct route to cyclohexylpropyl acetate. The reaction is typically catalyzed by an acid and is reversible in nature. masterorganicchemistry.comorganic-chemistry.org To drive the equilibrium towards the product side, an excess of one reactant (usually the alcohol) is used, or the water formed during the reaction is removed. masterorganicchemistry.comorganic-chemistry.org

Homogeneous Catalysis in this compound Formation

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants. For the synthesis of this compound, strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly employed. masterorganicchemistry.comnih.gov These catalysts function by protonating the carbonyl oxygen of the acetic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by cyclohexylpropanol. masterorganicchemistry.com The mechanism, known as the Fischer-Speier esterification, proceeds through a series of reversible steps involving protonation, nucleophilic addition, proton transfer, and elimination of water. masterorganicchemistry.commasterorganicchemistry.com

While effective, homogeneous catalysts present challenges in terms of separation from the reaction mixture, which can lead to corrosion and waste generation. nih.govresearchgate.net

Heterogeneous Catalysis and Solid Acid Catalysts for Esterification of Cyclohexylpropanol

To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. researchgate.net These heterogeneous catalysts are insoluble in the reaction medium, allowing for easy separation and potential for reuse. researchgate.netresearchgate.net A variety of materials have been investigated for esterification reactions, including:

Ion-exchange resins: Resins like Amberlyst-15 have proven to be effective catalysts for the synthesis of related esters such as cyclohexyl acetate. researchgate.netresearchgate.net

Zeolites: These microporous aluminosilicates, such as ZSM-5, BEA, and MOR, exhibit high acidity and shape selectivity, making them efficient catalysts for esterification. researchgate.net

Sulfated zirconia and heteropolyacids: These materials are considered superacids and show high catalytic activity in esterification reactions. ias.ac.in

Functionalized silica (B1680970) and carbon: Materials like sulfonated corn stalk-derived carbon have been developed as active and water-compatible solid acid catalysts. researchgate.net

The mechanism of esterification over solid acid catalysts is generally believed to follow a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, where both reactants adsorb onto the catalyst surface before reacting. researchgate.netresearchgate.net

Enzymatic and Biocatalytic Approaches to this compound Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical catalysis. nih.gov Lipases are the most commonly used enzymes for esterification due to their ability to function in organic solvents and their broad substrate specificity. nih.govmdpi.com The use of immobilized enzymes is particularly advantageous as it allows for easy recovery and reuse of the biocatalyst. nih.gov

The synthesis of fruity esters, including those similar in structure to this compound, has been successfully demonstrated using whole-cell biocatalysts. nih.gov For instance, E. coli expressing a novel lipase (B570770) has been used for the efficient synthesis of short-chain esters. nih.gov The enzymatic reaction mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester. Factors such as water content, temperature, and substrate concentration significantly influence the reaction yield. mdpi.comnih.gov

Alternative Synthetic Routes and Derivatization Strategies for this compound

Beyond direct esterification, other synthetic methods can be employed to produce this compound, offering flexibility in starting materials and reaction conditions.

Transesterification Processes Involving this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol in the presence of a catalyst. google.com This method can be used to synthesize this compound by reacting a simple acetate ester, such as methyl acetate or ethyl acetate, with cyclohexylpropanol. asianpubs.org The reaction is an equilibrium process and can be driven to completion by removing the more volatile alcohol byproduct. google.com Both acid and base catalysts can be used, with solid acid catalysts like strongly acidic cation-exchange resins being a viable option. asianpubs.org

Acylation of Cyclohexylpropanol using Anhydrides and Acid Chlorides

Acylation of cyclohexylpropanol with acetic anhydride (B1165640) or acetyl chloride provides an irreversible route to this compound. lscollege.ac.in These acylating agents are more reactive than acetic acid, and the reactions often proceed under milder conditions. commonorganicchemistry.comatamanchemicals.com

Using Acetic Anhydride: The reaction with acetic anhydride produces the ester and acetic acid as a byproduct. youtube.com This reaction can be catalyzed by acids or bases. Various catalysts, including phosphomolybdic acid and silver triflate, have been shown to be effective for the acetylation of alcohols with acetic anhydride. organic-chemistry.org

Using Acetyl Chloride: Acetyl chloride is a highly reactive acylating agent that reacts readily with alcohols to form esters and hydrogen chloride. commonorganicchemistry.comatamanchemicals.com Due to the formation of a corrosive acid, a base such as pyridine (B92270) or triethylamine (B128534) is often added to neutralize the HCl and drive the reaction to completion. commonorganicchemistry.com Zinc dust has also been reported as an active and reusable catalyst for the acylation of alcohols with acetyl chloride. eurjchem.com

The mechanism for both reactions involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (acetate or chloride). youtube.com

Table of Reaction Conditions for Acylation of Alcohols

Acylating AgentCatalyst/PromoterConditionsByproductReference
Acetic AnhydridePhosphomolybdic acidSolvent-free, ambient temperatureAcetic acid organic-chemistry.org
Acetic AnhydrideSilver triflateMild conditionsAcetic acid organic-chemistry.org
Acetyl ChlorideZinc dustSolvent-free, 25°CHydrogen chloride eurjchem.com
Acetyl ChloridePyridine/Triethylamine (Base)-Hydrogen chloride commonorganicchemistry.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. solubilityofthings.comacs.orgnih.gov

Several key principles of green chemistry are particularly relevant to the synthesis of this compound:

Prevention of Waste: It is more advantageous to prevent the formation of waste than to treat it after it has been created. solubilityofthings.com In the context of this compound synthesis, this involves selecting reactions with high atom economy and minimizing the use of reagents that are not incorporated into the final product.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The addition reaction of cyclohexene (B86901) with acetic acid to form cyclohexyl acetate is an example of a reaction with high atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused, which reduces waste. nih.gov The synthesis of cyclohexyl acetate has been shown to be effective using various catalysts, including copper p-toluenesulfonate and sulfonic acid-type styrene (B11656) cation exchange resins. google.comresearchgate.net The use of reusable catalysts aligns with the principles of green chemistry by minimizing waste and improving process efficiency. google.com

Safer Solvents and Auxiliaries: The use of auxiliary substances such as solvents should be made unnecessary or innocuous whenever possible. nih.gov Research into the synthesis of cyclohexyl acetate has explored methods that reduce or eliminate the need for hazardous solvents. For instance, some processes aim to avoid the use of water-carrying agents like hexane, which can complicate separation and generate waste. google.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. nih.gov Synthetic methods should ideally be conducted at ambient temperature and pressure. While some syntheses of cyclohexyl acetate require heating, the development of more efficient catalysts can help to lower the reaction temperature and, consequently, the energy input. nih.gov

The following table summarizes the application of green chemistry principles in the synthesis of this compound:

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention of Waste Utilizing catalytic reactions that can be recycled and reused, minimizing byproduct formation.
Atom Economy Employing addition reactions, such as that of cyclohexene and acetic acid, to maximize the incorporation of reactants into the final product.
Use of Catalysis Utilizing solid acid catalysts like ion-exchange resins or reusable catalysts such as copper p-toluenesulfonate to avoid corrosive and wasteful mineral acids. google.comresearchgate.net
Safer Solvents Developing synthesis methods that do not require additional organic solvents for water removal, thus reducing waste and separation complexity. google.com
Energy Efficiency Optimizing reaction conditions and catalyst selection to lower reaction temperatures and reduce energy consumption. nih.gov

Reaction Kinetics and Thermodynamic Considerations in this compound Formation

Understanding the reaction kinetics and thermodynamics of this compound formation is essential for optimizing reaction conditions and reactor design. The esterification of cyclohexene with acetic acid is a reversible reaction, and several studies have investigated its kinetic and thermodynamic parameters. nih.gov

The reaction kinetics for the synthesis of cyclohexyl acetate from cyclohexene and acetic acid using a sulfonic acid-type styrene cation exchange resin as a catalyst has been described by the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. researchgate.net This model is often used for heterogeneous catalytic reactions and considers the adsorption of reactants onto the catalyst surface. The activation energy for this esterification reaction has been determined to be 93.06 kJ/mol. researchgate.net

The effect of temperature on the conversion of reactants is a critical factor. For the esterification of cyclohexene with acetic acid, an increase in temperature from 45 to 85 °C leads to a significant rise in conversion. nih.gov However, a further increase in temperature results in a smaller change in conversion, suggesting that an optimal temperature range exists for maximizing the reaction rate while considering the equilibrium limitations of this reversible reaction. nih.gov

From a thermodynamic perspective, the esterification reaction is exothermic, with a standard reaction enthalpy of -40.51 kJ/mol. researchgate.net This indicates that heat is released during the reaction, and according to Le Chatelier's principle, lower temperatures would favor the equilibrium shifting towards the product side. However, lower temperatures also lead to a slower reaction rate, necessitating a compromise between kinetic and thermodynamic favorability.

The following table presents key kinetic and thermodynamic parameters for the formation of this compound:

ParameterValueReactionCatalyst
Activation Energy (Ea) 93.06 kJ/molCyclohexene + Acetic AcidSulfonic acid-type styrene cation exchange resin
Standard Reaction Enthalpy (ΔH°) -40.51 kJ/molCyclohexene + Acetic AcidSulfonic acid-type styrene cation exchange resin
Activation Energy (Ea) 10000 J/g.moleAcetic Acid + Cyclohexanol (B46403)Amberlyst-15

Sophisticated Analytical and Spectroscopic Characterization Methodologies for Cyclohexylpropyl Acetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules like cyclohexylpropyl acetate (B1210297).

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environments of the protons and carbons within cyclohexylpropyl acetate, multi-dimensional NMR techniques are indispensable for unequivocal assignments. nih.govacs.org

Correlation Spectroscopy (COSY): This two-dimensional (2D) experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on adjacent carbons in the propyl chain and within the cyclohexane (B81311) ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the methylene (B1212753) group attached to the ester oxygen would show a cross-peak with its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity across the ester functional group. For example, the protons of the propyl group's methylene attached to the oxygen would show a correlation to the carbonyl carbon of the acetate group, and the methyl protons of the acetate group would show a correlation to the carbonyl carbon.

NMR Technique Information Provided Application to this compound
COSY ¹H-¹H scalar couplingsConfirms proton connectivity within the propyl chain and cyclohexane ring.
HSQC Direct ¹H-¹³C correlationsAssigns carbon signals based on attached proton signals.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds)Confirms connectivity across the ester linkage.

While solution-state NMR is commonly employed, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its solid forms, whether crystalline or amorphous. rsc.org Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that would otherwise lead to broad, uninformative spectra in the solid state. ssNMR can be used to study polymorphism, conformational differences between the solid and solution states, and the local environment of the molecule in a solid matrix.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. lcms.cz

Soft ionization techniques are essential for obtaining the molecular ion of a compound with minimal fragmentation. acdlabs.comcreative-proteomics.combitesizebio.com This allows for the accurate determination of the molecular weight.

Electrospray Ionization (ESI): In ESI, a high voltage is applied to a liquid to generate an aerosol, resulting in the formation of molecular ions, often as adducts with protons ([M+H]⁺) or other cations like sodium ([M+Na]⁺). acdlabs.com This technique is particularly gentle and preserves the integrity of the molecule. creative-proteomics.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that uses a corona discharge to ionize the analyte in the gas phase. It is suitable for a wide range of compounds and typically produces singly charged molecular ions. acdlabs.com

These techniques would be employed to generate the molecular ion of this compound, allowing for its precise mass to be measured by HRMS.

Soft Ionization Technique Principle Typical Ions Formed
Electrospray Ionization (ESI) High voltage applied to a liquid to create an aerosol.[M+H]⁺, [M+Na]⁺
Atmospheric Pressure Chemical Ionization (APCI) Corona discharge ionizes the analyte in the gas phase.[M]⁺, [M+H]⁺

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. nih.govresearchgate.net For this compound, MS/MS would be used to confirm the connectivity of the cyclohexyl, propyl, and acetate moieties. The fragmentation pattern would be characteristic of the ester functional group and the specific arrangement of the alkyl groups. libretexts.orgcreative-proteomics.com This technique is also invaluable for differentiating between isomers, as different isomers will often produce unique fragmentation patterns. nih.govrsc.orgresearchgate.net

Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragments would likely arise from the loss of the propoxy group or the entire cyclohexylpropoxy group.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties. researchgate.netthermofisher.comnih.govuha.fr

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. mdpi.com The spectrum shows characteristic absorption bands for different functional groups. For this compound, the most prominent feature in the FTIR spectrum would be the strong C=O stretching vibration of the ester group, typically appearing around 1735-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations and C-H stretching and bending vibrations of the alkyl groups. libretexts.orgyoutube.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. thermofisher.com While FTIR is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. mdpi.com For this compound, Raman spectroscopy would also show the C=O stretch, as well as characteristic vibrations of the cyclohexane ring and the propyl chain. quimicaorganica.orgustc.edu.cn Analysis of the low-frequency region of the Raman spectrum can provide information about the conformational flexibility of the molecule.

Vibrational Spectroscopy Technique Principle Key Information for this compound
FTIR Measures absorption of infrared radiation.Strong C=O stretch (ester), C-O stretches, C-H stretches and bends.
Raman Measures inelastic scattering of monochromatic light.C=O stretch, cyclohexane ring vibrations, propyl chain vibrations, conformational information.

Chromatographic Separations for Purity Assessment and Isomer Analysis

Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and resolving potential isomers. Both gas and liquid chromatography offer high-resolution separation capabilities essential for quality control.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound due to its high separation efficiency and definitive identification capabilities. unar.ac.id Method development focuses on optimizing separation conditions to achieve sharp peaks and good resolution from any impurities.

Optimization involves selecting an appropriate capillary column, typically one with a non-polar or mid-polarity stationary phase. sigmaaldrich.com The oven temperature program is a critical parameter that is optimized to ensure efficient separation of analytes within a reasonable analysis time. restek.com Other parameters, including inlet temperature, carrier gas flow rate, and split ratio, are also carefully controlled. researchgate.net Mass spectrometry detection provides mass-to-charge ratio information, allowing for the confident identification of this compound and the characterization of unknown impurities by comparing their mass spectra to libraries like the National Institute of Standards and Technology (NIST) database. unar.ac.id For certain acetate compounds, derivatization may be employed to improve volatility and chromatographic performance, although this is often not necessary for a simple ester like this compound. nih.govkuleuven.beresearchgate.net

Table 2: Optimized GC-MS Parameters for this compound Analysis

ParameterCondition
GC System Agilent 7890A GC with 5975C MSD restek.com
Column Rxi-17Sil MS (30 m x 0.25 mm x 0.25 µm) restek.com
Inlet Temperature 280 °C researchgate.net
Carrier Gas Helium, constant flow at 1.0 mL/min researchgate.net
Injection Mode Split (e.g., 25:1 split ratio) researchgate.net
Oven Program Initial 85°C (hold 1 min), ramp at 10°C/min to 250°C (hold 5 min)
MS Interface Temp 230 °C researchgate.net
MS Mode Electron Ionization (EI), Scan mode (mass range 30–350 amu) researchgate.net

High-performance liquid chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for analyzing less volatile impurities or for compounds that may degrade at high temperatures. mdpi.comsrce.hr For trace impurity profiling in this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov

Method development involves selecting a suitable column, such as a C18 column, which separates compounds based on their hydrophobicity. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate impurities with a wide range of polarities. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector or, for higher specificity and sensitivity, a mass spectrometer (LC-MS). nih.gov The development of a robust HPLC method is crucial for quantifying trace-level impurities that could affect the quality and performance of the final product. researchgate.netsemanticscholar.org

Table 3: HPLC Method for Trace Impurity Profiling in this compound

ParameterCondition
HPLC System Standard HPLC with UV or MS detector
Column Newcrom R1 or Eclipse XDB-C18, 4.6 x 150 mm, 5 µm nih.govsielc.com
Mobile Phase A Water with 0.1% Formic Acid sielc.com
Mobile Phase B Acetonitrile with 0.1% Formic Acid sielc.com
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 210 nm or Mass Spectrometry (ESI+)
Injection Volume 10 µL

X-ray Crystallography for Single-Crystal Structural Determination (if solid forms exist)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound. nih.govwikipedia.org This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov

The primary challenge for analyzing this compound with this method is that it is likely a liquid at room temperature. Therefore, single-crystal X-ray diffraction would require growing a suitable single crystal at low temperatures. This process involves slowly cooling the liquid until it crystallizes, a step that can be rate-limiting and technically challenging. nih.gov Alternatively, co-crystallization with another molecule could yield a solid suitable for analysis. ucl.ac.uk

If a high-quality single crystal can be obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure can be modeled and refined. youtube.com The resulting crystal structure would reveal the preferred conformation of the cyclohexyl ring (e.g., chair conformation) and the orientation of the propyl acetate side chain. The packing of molecules within the crystal lattice is also determined, providing insight into intermolecular interactions. rsc.org

Chemical Reactivity, Transformation Mechanisms, and Degradation Pathways of Cyclohexylpropyl Acetate

Hydrolysis Kinetics and Mechanism of the Ester Linkage

Hydrolysis of Cyclohexylpropyl acetate (B1210297) involves the cleavage of the ester bond to yield 3-cyclohexylpropan-1-ol (B73554) and acetic acid. This transformation can be catalyzed by acids, bases, or enzymes, with each pathway possessing a distinct mechanism and kinetic profile.

The acid-catalyzed hydrolysis of esters like Cyclohexylpropyl acetate is a reversible reaction that proceeds via a nucleophilic acyl substitution mechanism, typically the A_AC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. The process is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. epa.gov A weak nucleophile, typically a water molecule, then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. epa.gov Following a proton transfer, the 3-cyclohexylpropan-1-ol moiety is eliminated as the leaving group. The final step involves the deprotonation of the resulting protonated acetic acid to regenerate the acid catalyst and form acetic acid. acs.orgresearchgate.net

Table 1: Acid-Catalyzed Hydrolysis of Cyclohexyl Acetate under Optimal Conditions with a [Bis-Bs-BDMAEE]HPMo12O40 Catalyst. researchgate.net
ParameterValue
Cyclohexyl Acetate Conversion90.56%
Selectivity for Cyclohexanol (B46403)94.86%
Reaction Temperature120 °C
Reaction Time5 hours
Catalyst Dosage0.08 g
Table 2: Illustrative Second-Order Rate Constants for Base-Catalyzed Hydrolysis of Simple Esters.
EsterRate Constant (k)TemperatureSource
Generic Ester Example0.20 L mol⁻¹ s⁻¹Not Specified testbook.com
Ethyl Acetate~0.003 min⁻¹ cm⁻³27 °C internationaljournalssrg.org

Enzymatic hydrolysis of this compound can be carried out by hydrolase enzymes, particularly carboxylesterases (CES) and lipases. These enzymes offer high specificity and operate under mild physiological conditions. Carboxylesterases are crucial in the metabolism of various xenobiotics containing ester bonds. Based on general substrate preferences, CES2 would be more likely to hydrolyze an ester like this compound, which has a larger alcohol group (3-cyclohexylpropan-1-ol) and a small acyl group (acetate). Pancreatic lipases also hydrolyze ester bonds and are a key part of digestion. The mechanism of these enzymes typically involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the active site. The serine residue acts as the nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate and then an acyl-enzyme covalent intermediate, releasing the alcohol product (3-cyclohexylpropan-1-ol). Subsequently, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing acetic acid and regenerating the active enzyme.

Oxidation Reactions and Product Formation

The saturated hydrocarbon portions of this compound, the cyclohexyl ring and the propyl chain, are susceptible to oxidation reactions. These processes are typically free-radical in nature and can be initiated by heat, light, or the presence of radical initiators.

Autoxidation is a slow, spontaneous oxidation that occurs in the presence of oxygen. The process follows a free-radical chain reaction mechanism consisting of three stages: initiation, propagation, and termination.

Initiation: A hydrogen atom is abstracted from a C-H bond on the cyclohexyl or propyl moiety by a radical initiator, forming a cycloalkyl or alkyl radical. The C-H bonds on the cyclohexyl ring, particularly those alpha to the ether oxygen, are activated and more susceptible to abstraction.

Propagation: The resulting carbon-centered radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide (ROOH) and a new carbon-centered radical, thus propagating the chain.

Termination: The reaction chain is terminated when two radicals combine to form a non-radical species.

The hydroperoxides formed during propagation are key intermediates that can decompose to form a variety of oxidation products, including ketones, alcohols, and other esters. Research on the oxidation of the related compound cyclohexyl acetate shows that the primary products are cyclohexanone (B45756) and cyclohexanol, formed from the decomposition of cyclohexyl hydroperoxide. researchgate.net

Table 3: Products of the tert-Butylperoxy Radical-Initiated Oxidation of Cyclohexyl Acetate at 333 K. researchgate.net
ProductConcentration (mol/l)
Cyclohexanone0.088
Cyclohexanol0.015
tert-Butyl alcohol0.290
Acetone0.010
Di-tert-butyl peroxide0.014

Photochemical oxidation is initiated by the absorption of light, often in the presence of a photosensitizer. For a molecule like this compound, this process can lead to the formation of oxidized products. A plausible mechanism involves the photosensitizer being excited by light to a higher energy state. mdpi.com The excited sensitizer (B1316253) can then initiate the oxidation cascade, for instance, by abstracting a hydrogen atom from a C-H bond on the cycloalkane ring to generate a carbon-centered radical. mdpi.com This alkyl radical can then react with molecular oxygen, entering a radical chain reaction similar to autoxidation, leading to the formation of hydroperoxides and their subsequent decomposition products like ketones and alcohols. mdpi.comrsc.org Alternatively, an excited photocatalyst can react with oxygen to generate singlet oxygen or a superoxide (B77818) radical, which can then react with the substrate. mdpi.com These reactive oxygen species can lead to various oxidation products, potentially including cleavage of the ester or the hydrocarbon chains under more energetic conditions.

Thermal Decomposition Processes and Mechanisms of Volatile Product Generation

The thermal decomposition of esters, a process known as pyrolysis, typically proceeds through a unimolecular elimination reaction (Ei mechanism) when a hydrogen atom is present on the carbon beta to the alkoxy oxygen. For this compound, which has the structure Cyclohexyl-CH₂-CH₂-CH₂-O-C(O)CH₃, beta-hydrogens are available on the propyl chain. Consequently, upon heating to high temperatures, it is expected to decompose via a concerted mechanism involving a six-membered cyclic transition state.

General statements on the decomposition of similar compounds indicate that heating can produce acrid smoke and irritating fumes. nih.gov

ReactantPrimary Volatile ProductsMechanism
This compound3-cyclohexylprop-1-ene, Acetic AcidUnimolecular Elimination (Ei) via a six-membered cyclic transition state

Reactions with Specific Chemical Reagents and Derivatization Reactions

The reactivity of this compound is primarily dictated by its two main functional components: the ester group and the saturated cyclohexyl ring.

A classic example is hydrolysis, also known as saponification when carried out under basic conditions. saskoer.ca In this reaction, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the ester to produce 3-cyclohexylpropan-1-ol and an acetate salt. wikipedia.orgsaskoer.ca This reaction is effectively irreversible because the final step is an acid-base reaction between the carboxylic acid and the alkoxide base. saskoer.ca Other common nucleophilic substitution reactions include transesterification (reaction with an alcohol to form a different ester) and aminolysis (reaction with ammonia (B1221849) or an amine to form an amide).

Reaction TypeReagent/NucleophileProducts
Hydrolysis (Saponification)Aqueous base (e.g., NaOH)3-cyclohexylpropan-1-ol, Sodium acetate
Acid-Catalyzed HydrolysisWater (H₂O) with acid catalyst3-cyclohexylpropan-1-ol, Acetic acid
TransesterificationAlcohol (R'-OH) with acid/base catalyst3-cyclohexylpropan-1-ol, New ester (CH₃COOR')
AminolysisAmmonia (NH₃) or Amine (R'NH₂)3-cyclohexylpropan-1-ol, Acetamide or N-substituted acetamide

Electrophilic addition reactions are characteristic of molecules containing carbon-carbon double or triple bonds (unsaturated compounds). youtube.comyoutube.com The high electron density of the pi (π) bond in these systems is susceptible to attack by electrophiles (electron-seeking species). youtube.com

The cyclohexyl moiety in this compound is a saturated aliphatic ring. It consists solely of carbon-carbon and carbon-hydrogen single bonds (sigma bonds). These bonds are relatively non-polar and lack the accessible, electron-rich π system required for electrophilic addition. Therefore, under normal conditions, electrophilic addition reactions are not applicable to the cyclohexyl group of this compound. The compound will not react with typical electrophilic reagents like halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) in the manner of an alkene. youtube.com Such reactions with saturated alkanes or cycloalkanes, if they occur, typically require harsh conditions (e.g., UV light) and proceed through a different mechanism, such as free-radical substitution.

Conformational Analysis and Theoretical/computational Studies of Cyclohexylpropyl Acetate

Conformational Isomerism and Energy Minima of the Cyclohexane (B81311) Ring and Propyl Chain

The conformational landscape of cyclohexylpropyl acetate (B1210297) is primarily defined by the cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. youtube.com The propyl acetate substituent can occupy either an axial or an equatorial position on this ring, leading to two principal chair conformers.

The equilibrium between the axial and equatorial conformers is a central aspect of its stereochemistry. nih.gov For most monosubstituted cyclohexanes, the equatorial position is favored to avoid steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). youtube.com In the case of the propyl acetate group, the equatorial conformer is expected to be the more stable and thus the more populated state.

The propyl chain itself introduces additional conformational flexibility due to rotation around its C-C single bonds. However, these rotations have a much lower energy barrier than the ring inversion of the cyclohexane chair, which interconverts the axial and equatorial positions. nih.gov The most stable rotamers of the propyl chain would be those that minimize steric clash with the cyclohexane ring.

The relative stability of these conformers can be quantified by the difference in Gibbs free energy (ΔG°). Experimental techniques like low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the populations of the axial and equatorial conformers, from which ΔG° can be calculated. nih.govnih.gov For similar cyclohexyl esters, the equatorial form is typically found to be more stable. nih.gov

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are essential for obtaining detailed information about the molecular geometry, electronic structure, and relative energies of different conformers. sci-hub.se These methods solve approximations of the Schrödinger equation to model the behavior of electrons in the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost for molecules of this size. DFT methods, such as B3LYP and M06-2X, paired with basis sets like 6-31G(d) or 6-311G**, are commonly employed to optimize the geometries of the axial and equatorial conformers of cyclohexyl derivatives. nih.govnih.gov

These calculations can predict key geometric parameters and the relative energies of the conformers. For analogous cyclohexyl esters, DFT calculations have successfully corroborated experimental findings, showing a distinct preference for the equatorial conformer. nih.gov The calculations also reveal the influence of hyperconjugative interactions, such as those between σ(C-C)/σ(C-H) and σ*(C-O) orbitals, which can stabilize certain conformations and influence the conformational equilibrium. nih.gov

Below is an illustrative table of typical geometric parameters for the equatorial conformer of a cyclohexyl ester, as would be predicted by DFT calculations.

ParameterPredicted Value
C-O (ester) Bond Length~1.35 Å
C=O (ester) Bond Length~1.21 Å
O-C-C-C Dihedral Angle~180° (anti-periplanar)
Ring C-C-C Bond Angle~111°
Energy Difference (Equatorial vs. Axial)0.5 - 1.5 kcal/mol

Note: These are representative values based on studies of similar cyclohexyl esters and may vary for cyclohexylpropyl acetate.

Ab initio (from first principles) calculations, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can yield more accurate energetic predictions. sci-hub.se These methods are computationally more intensive than DFT but are valuable for refining the energy differences between conformers. Calculations at the MP2/6-311G** level of theory have been used to optimize the geometries of both axial and equatorial conformers of related cyclohexanone (B45756) esters. sci-hub.se For cyclohexyl esters, including electron correlation in ab initio calculations has been shown to be crucial for achieving good agreement between calculated and experimental free energy differences, especially when modeling the molecule in solution. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational flexibility. nih.gov An MD simulation of this compound would reveal the constant motion of the molecule, including vibrations, rotations of the propyl chain, and the crucial ring-flipping process of the cyclohexane moiety. nih.gov

Simulations performed at various temperatures can demonstrate how increased thermal energy allows the molecule to overcome the energy barrier for ring inversion, transitioning between chair, twist-boat, and boat conformations before settling back into a chair form. youtube.comnih.gov These simulations are invaluable for understanding the rates of interconversion between the axial and equatorial isomers. nih.gov

Furthermore, MD simulations can explicitly model the interactions between this compound and solvent molecules. By simulating the compound in a solvent box (e.g., water or an organic solvent), one can study how solvation affects conformational preferences. The solvent can influence the energy landscape, potentially stabilizing one conformer over another through intermolecular forces like dipole-dipole interactions or van der Waals forces. rsc.org

Intermolecular Interactions and Aggregation Behavior in Condensed Phases

In liquid or solid states, molecules of this compound interact with each other. These intermolecular interactions are critical in determining the bulk properties of the substance. The primary forces at play would be:

Van der Waals forces: These are the dominant interactions, arising from temporary fluctuations in electron density. The nonpolar cyclohexane ring and propyl chain contribute significantly to these London dispersion forces.

Dipole-dipole interactions: The ester group possesses a permanent dipole moment due to the electronegative oxygen atoms. These dipoles will tend to align in the condensed phase, contributing to the cohesive energy of the substance.

Environmental Occurrence, Fate, and Biotransformation of Cyclohexylpropyl Acetate Excluding Human/clinical Applications

Occurrence in Natural Biological Systems

Cyclohexylpropyl acetate (B1210297) has not been reported to occur naturally. thegoodscentscompany.com Searches of scientific literature and databases indicate no known presence of this compound in plants, microorganisms, or other biological systems as a naturally synthesized substance. Its presence in the environment would therefore be attributable to anthropogenic sources.

Environmental Partitioning and Distribution in Air, Water, and Soil Compartments

The distribution of a chemical in the environment is governed by its physical and chemical properties. For Cyclohexylpropyl acetate, these properties are primarily estimated through computational models such as the EPI (Estimation Programs Interface) Suite™. These estimations provide insights into how the compound is likely to partition between air, water, and soil.

The partitioning behavior of a chemical is often predicted using key parameters such as the soil adsorption coefficient (Koc), the Henry's Law constant, and water solubility. The soil adsorption coefficient (Koc) is an indicator of a chemical's tendency to adsorb to soil and sediment. A higher Koc value suggests that the chemical is more likely to be found in soil and sediment rather than in water. Conversely, the Henry's Law constant provides a measure of the distribution of a chemical between air and water. A higher value indicates a greater tendency to volatilize from water into the air. Water solubility is another critical factor, influencing a substance's mobility in aquatic environments.

Estimated Physicochemical Properties of this compound

Property Estimated Value Implication for Environmental Partitioning
Water Solubility 16.03 mg/L @ 25 °C Low water solubility suggests limited mobility in aquatic systems and a tendency to partition to other phases.
logP (o/w) 3.776 A high octanol-water partition coefficient indicates a preference for fatty tissues and organic matter over water.
Vapor Pressure 0.060000 mmHg @ 25 °C A low vapor pressure suggests a lower tendency to volatilize into the atmosphere from soil or water surfaces.
Henry's Law Constant Not available This value would further clarify the air-water partitioning, but is not currently available.
Soil Adsorption Coefficient (Koc) Not available This value would be a key indicator of its mobility in soil, but is not currently available.

Data is based on computational estimations.

Based on these estimated properties, this compound is expected to have low mobility in soil and a tendency to adsorb to organic matter. Its low water solubility and high octanol-water partition coefficient suggest that if released into an aquatic environment, it would likely partition to sediment and biota. The low vapor pressure indicates that volatilization from water or soil surfaces is not expected to be a significant environmental fate process.

Microbial Degradation Pathways and Metabolite Identification in Aquatic and Terrestrial Environments

Information regarding the microbial degradation of this compound is not available in the current scientific literature. Therefore, the specific pathways of its breakdown by microorganisms and the identity of the resulting metabolites in either aquatic or terrestrial environments have not been documented.

In the absence of specific data, general principles of ester biodegradation can be considered. Esters are generally susceptible to hydrolysis, which can be microbially mediated, breaking the ester bond to form an alcohol and a carboxylic acid. In the case of this compound, this would yield cyclohexanepropanol and acetic acid. These resulting compounds may then be further metabolized by microorganisms. Acetic acid is a readily biodegradable substance that can be utilized by a wide range of bacteria and fungi as a carbon and energy source. chemimpex.com The biodegradability of cyclohexanepropanol would depend on the ability of microorganisms to degrade the cyclohexyl ring structure.

Bacterial Metabolism of this compound

There are no specific studies on the bacterial metabolism of this compound. General bacterial responses to acetate, a potential hydrolysis product, involve its conversion to acetyl-CoA, which then enters central metabolic pathways like the tricarboxylic acid (TCA) cycle for energy production and biosynthesis. chemimpex.com The bacterial degradation of the cyclohexanepropanol moiety would likely involve hydroxylation and ring-cleavage pathways, which have been observed for other cyclic compounds.

Fungal Metabolism of this compound

Similarly, no research has been published on the fungal metabolism of this compound. Fungi are known to be versatile in their metabolic capabilities and can degrade a wide variety of organic compounds. Like bacteria, fungi can readily metabolize acetate. epa.gov The fungal degradation of the cyclohexyl group would likely proceed through oxidative pathways.

Bioaccumulation Potential in Non-Human Biota and Ecotoxicological Implications

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues to a concentration higher than that in the surrounding medium. This is often quantified by the bioconcentration factor (BCF).

There are no experimental data on the bioaccumulation of this compound in any non-human biota. However, its high estimated octanol-water partition coefficient (logP of 3.776) suggests a potential for bioaccumulation in aquatic organisms. Chemicals with a high logP tend to be more soluble in lipids and can accumulate in the fatty tissues of organisms.

The ecotoxicological implications of this compound are also not well-documented. Without studies on its toxicity to various aquatic and terrestrial organisms, it is not possible to assess the potential risks it may pose to ecosystems.

Applications and Role of Cyclohexylpropyl Acetate in Advanced Chemical Technologies and Materials Science

Function as a Specialty Solvent in Chemical Processes

Detailed studies focusing exclusively on cyclohexylpropyl acetate (B1210297) as a specialty solvent are not widely documented. However, its chemical structure—comprising a non-polar cyclohexyl ring, a propyl chain, and a polar acetate group—suggests it would function as a solvent with moderate polarity and a relatively high boiling point. These characteristics are comparable to those of the well-known solvent, cyclohexyl acetate. smolecule.comsolubilityofthings.comnih.gov

The presence of the ester group allows for solvency of a range of organic compounds, while the cycloaliphatic ring provides compatibility with non-polar substances. solubilityofthings.com This dual nature could make it a useful solvent in formulations for coatings, inks, and adhesives, where it could dissolve various resins and polymers. smolecule.comsolubilityofthings.com Its expected slow evaporation rate, inferred from its molecular weight, would be advantageous in applications requiring longer drying times.

Table 1: Physicochemical Properties of Cyclohexylpropyl Acetate

Property Value
CAS Number 60416-24-2
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Boiling Point 232.00 to 233.00 °C @ 760.00 mm Hg (est.)
Specific Gravity 0.93090 @ 20.00 °C
Refractive Index 1.45000 @ 20.00 °C
Water Solubility 16.03 mg/L @ 25 °C (est.)
LogP (o/w) 3.776 (est.)

(Data sourced from various chemical property databases) thegoodscentscompany.com

Role as an Intermediate or Precursor in the Synthesis of Other Specialty Chemicals

While cyclohexyl acetate is known to be used as a chemical intermediate, there is no specific evidence in the available literature to indicate that this compound serves a significant role as an intermediate or precursor in the synthesis of other specialty chemicals. smolecule.com The synthesis of cyclohexyl esters is a well-established process, but their subsequent use as reactants for further chemical production is not a prominently documented application for this specific compound.

Controlled Release Applications (e.g., in non-human systems)

The application of this compound in controlled-release systems for non-human applications is not documented in the reviewed sources. In principle, esters can be incorporated into polymer matrices for the gradual release of active substances, such as fragrances or pesticides. The ester linkage could be susceptible to hydrolysis, which would facilitate the release of the cyclohexylpropanol and acetic acid moieties over time. However, no specific research or patents demonstrate the use of this compound for this purpose.

Applications in Chemical Sensors and Responsive Materials

No research findings or patents were identified that link this compound to applications in chemical sensors or responsive materials. The development of such materials typically relies on polymers or molecules that can undergo significant and reversible changes in their physical or chemical properties in response to external stimuli. mdpi.comrsc.org The chemical structure of this compound does not possess obvious functionalities that would lend itself to these advanced applications.

Emerging Research Methodologies and Techniques Applied to Cyclohexylpropyl Acetate Studies

High-Throughput Screening for Catalytic Synthesis Optimization

High-throughput screening (HTS) is a powerful methodology used to rapidly test numerous reaction conditions in parallel, significantly accelerating the discovery and optimization of catalytic processes for ester synthesis. sigmaaldrich.com For a target molecule like cyclohexylpropyl acetate (B1210297), which is typically formed via the esterification of 3-cyclohexyl-1-propanol with an acetic acid derivative, identifying the optimal catalyst, solvent, and temperature is crucial for maximizing yield and minimizing byproducts.

HTS platforms utilize microplate-based systems where a large number of unique reactions can be run simultaneously, each with a small volume of reagents. ornl.govbiorxiv.org Robotic liquid handlers dispense precise amounts of substrates (3-cyclohexyl-1-propanol and acetic acid/anhydride), a diverse library of potential catalysts (e.g., various lipases, solid acid catalysts, or organocatalysts), and different solvents into the wells of the microplate. The reaction plate is then incubated under controlled temperature and agitation.

Following the reaction, the product formation in each well is rapidly quantified. This can be achieved through various analytical techniques coupled to the HTS workflow, such as:

Colorimetric Assays: These assays involve a chemical agent that reacts with the product or a byproduct to produce a color change, which can be measured using a spectrophotometer. biorxiv.org For ester synthesis, this could involve assays that detect the consumption of the starting acid or the formation of the ester.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to directly measure the amount of cyclohexylpropyl acetate in each well, offering high sensitivity and specificity.

Gas Chromatography (GC): For volatile esters, headspace GC can be employed to analyze the reaction outcomes.

The data generated from these screenings allows researchers to quickly identify "hits"—catalyst and condition combinations that result in high yields of this compound. This empirical data is invaluable for scaling up the most promising conditions for industrial production.

Table 1: Comparison of HTS Analytical Methods for Ester Synthesis Optimization
TechniquePrinciplePrimary AdvantageConsideration for this compound
Colorimetric AssaysEnzyme-coupled reaction or pH indicator detects product formation or reactant consumption, leading to a measurable color change. biorxiv.orgVery high speed, low cost, compatible with standard microplate readers. biorxiv.orgRequires development of a specific assay; potential for interference from reaction components.
LC-MSSeparates reaction mixture components via liquid chromatography and detects the target molecule by its mass-to-charge ratio.High specificity and sensitivity; provides direct quantification of the ester.Slower throughput compared to colorimetric methods; higher instrument cost.
Gas Chromatography (GC)Separates volatile components in the gas phase for detection.Excellent for volatile esters and for identifying volatile byproducts.Requires the ester to be sufficiently volatile; sample preparation may be needed.

In Situ Spectroscopic Monitoring of Reaction Mechanisms

Understanding the kinetics and mechanism of the esterification reaction to form this compound is key to controlling the process. In situ (in the reaction mixture) spectroscopic techniques allow for real-time monitoring of the reaction as it happens, providing a continuous stream of data without the need for sampling and offline analysis, which can disturb the reaction equilibrium. spectroscopyonline.com

Commonly applied in situ methods for esterification reactions include:

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are powerful tools for monitoring changes in chemical bonds. acs.orgunal.edu.coopen-raman.org During the synthesis of this compound, these techniques can track the decrease in the intensity of the O-H band of the 3-cyclohexyl-1-propanol and the carboxylic acid, and the simultaneous increase in the intensity of the C=O and C-O bands characteristic of the newly formed ester. unal.edu.coopen-raman.org This allows for the calculation of reaction rates and the detection of any transient intermediate species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information on the species present in the reaction vessel. oxinst.com By monitoring the chemical shifts and signal intensities of specific protons (¹H NMR) on the reactant and product molecules, one can quantify the conversion to this compound over time. For example, the appearance of the characteristic signal for the protons on the carbon adjacent to the ester oxygen would be a clear indicator of product formation. oxinst.com

These methods provide a wealth of kinetic data, helping to elucidate the reaction mechanism, determine activation energies, and build accurate predictive models for the synthesis process. oxinst.com

Table 2: Comparison of In Situ Spectroscopic Techniques for Monitoring Esterification
TechniqueParameter MonitoredKey AdvantageLimitation
FTIR SpectroscopyVibrational bands of functional groups (e.g., O-H, C=O). unal.edu.coHighly sensitive to changes in polar bonds; robust probes available for direct insertion into reactors. spectroscopyonline.comWater, a byproduct of esterification, has strong IR absorbance that can obscure signals.
Raman SpectroscopyVibrational modes, particularly for non-polar bonds (e.g., C-C, C=O). acs.orgWater is a very weak Raman scatterer, making it ideal for aqueous reaction monitoring. open-raman.orgCan be susceptible to fluorescence from impurities or the sample matrix.
NMR SpectroscopyChanges in the chemical environment of atomic nuclei (e.g., ¹H). oxinst.comProvides detailed structural information and quantitative data on all species simultaneously. oxinst.comLower sensitivity compared to vibrational spectroscopy; requires specialized NMR-compatible reactors.

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Environmental Fate

Predicting Reaction Outcomes: ML models can be trained on large databases of known chemical reactions. appliedclinicaltrialsonline.com By inputting the structures of 3-cyclohexyl-1-propanol and an acylating agent, along with proposed catalysts and conditions, a trained model could predict the likely yield of this compound, as well as the probability of forming specific byproducts. eurekalert.org This allows chemists to screen potential reaction pathways in silico, saving significant time and resources. rjptonline.org

Optimizing Reaction Conditions: AI algorithms can be used to explore the multi-dimensional space of reaction parameters (temperature, concentration, catalyst loading) to identify the optimal conditions for synthesis more efficiently than traditional one-variable-at-a-time methods.

Predicting Environmental Fate: The environmental impact of a chemical is a critical consideration. Quantitative Structure-Activity Relationship (QSAR) models, a form of ML, can predict properties like biodegradability, toxicity, and bioaccumulation based on the molecular structure of this compound. These predictions help in designing greener chemicals and assessing their lifecycle impact without extensive experimental testing.

These predictive technologies are moving chemistry from a trial-and-error approach to a more data-driven, predictive science. appliedclinicaltrialsonline.com

Table 3: Applications of AI/ML in this compound Research
Application AreaML Model TypePredicted ParameterPotential Impact
Reactivity PredictionGraph Neural Networks, TransformersReaction yield, major products, side reactions. chemeurope.commit.eduReduces the number of failed experiments; accelerates synthesis route design.
Property PredictionQuantitative Structure-Activity Relationship (QSAR)Boiling point, solubility, aroma profile, toxicity.Prioritizes candidate molecules with desirable properties for synthesis.
Environmental FateQSAR, Classification ModelsBiodegradability, aquatic toxicity, bioaccumulation potential.Enables design of more environmentally benign fragrance molecules.

Microfluidic Systems for Controlled Synthesis and Characterization

Microfluidic systems, also known as "lab-on-a-chip" or microreactors, involve conducting chemical reactions in channels with micrometer dimensions. elveflow.com These systems offer significant advantages for the synthesis of esters like this compound compared to traditional batch reactors. mdpi.com

Key benefits of using microfluidics include:

Enhanced Heat and Mass Transfer: The very high surface-area-to-volume ratio in microchannels allows for extremely rapid heating and cooling and efficient mixing of reactants. elveflow.com This leads to precise temperature control and can significantly reduce reaction times and suppress the formation of unwanted byproducts.

Improved Safety: The small volumes of reagents used at any given time drastically reduce the risks associated with handling hazardous chemicals or running highly exothermic reactions. elveflow.com

Facilitated Scale-Up: Instead of designing larger and more complex reactors, production can be scaled up by "numbering up"—running multiple microreactors in parallel. This offers a more flexible and efficient route to larger-scale manufacturing.

Process Integration: Microreactors can be directly coupled with downstream purification and online analytical units (like the spectroscopic methods mentioned in 8.2), creating a fully automated and continuous synthesis and analysis platform. mdpi.com

In a potential microfluidic setup for synthesizing this compound, streams of 3-cyclohexyl-1-propanol and acetic anhydride (B1165640), along with a dissolved or immobilized catalyst, would be continuously pumped into a micromixer. The mixture would then flow through a heated channel (the reactor) for a specific residence time to allow for the reaction to complete before the product stream is collected or analyzed. mdpi.com

Table 4: Comparison of Microfluidic Synthesis vs. Traditional Batch Synthesis
ParameterMicrofluidic SystemTraditional Batch Reactor
Heat TransferExcellent, due to high surface-area-to-volume ratio. elveflow.comLimited, can lead to temperature gradients and "hot spots."
MixingRapid, typically relies on efficient diffusion over short distances.Dependent on mechanical stirring, can be inefficient.
SafetyHigh, due to small reagent volumes. elveflow.comLower, risks associated with large volumes of chemicals.
Reaction ControlPrecise control over temperature, pressure, and residence time. mdpi.comLess precise, potential for variability between batches.
Scale-Up"Numbering-up" by running multiple reactors in parallel. mdpi.comRequires complete redesign and re-optimization of a larger vessel.

Future Research Directions and Unexplored Avenues for Cyclohexylpropyl Acetate Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of esters often involves processes that are not environmentally benign. Future research should prioritize the development of green and sustainable methods for producing cyclohexylpropyl acetate (B1210297).

Biocatalysis: Investigating enzymatic pathways using lipases for the esterification of 3-cyclohexylpropanol with an acetyl group donor could offer a highly selective and environmentally friendly alternative to chemical catalysts. This approach would likely operate under milder conditions, reducing energy consumption and waste generation.

Flow Chemistry: Continuous flow reactors could enable safer, more efficient, and scalable production. This methodology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to higher yields and purity while minimizing reaction volumes and potential hazards.

Heterogeneous Catalysis: The development of robust, reusable solid acid catalysts, such as modified resins or heteropolyacids, could streamline production and purification. google.comgoogle.com Research into catalysts like tungsten-based heteropolyacids, which have shown high selectivity and conversion rates for similar compounds like cyclohexyl acetate, could be adapted for cyclohexylpropyl acetate synthesis. google.com

Deeper Understanding of Complex Environmental Degradation and Transformation Networks

While currently noted as "not found in nature," the introduction of any synthetic compound into the environment necessitates a thorough understanding of its fate. thegoodscentscompany.com Future studies should focus on elucidating the complete lifecycle of this compound.

Biodegradation Pathways: Detailed studies are needed to identify microorganisms capable of degrading this compound and to map the metabolic pathways involved. This includes identifying intermediate catabolites and final mineralization products (e.g., CO2 and water).

Photodegradation and Atmospheric Chemistry: As a potentially volatile organic compound (VOC), its reactivity in the atmosphere with hydroxyl radicals and other oxidants should be investigated. This research would help model its atmospheric lifetime and potential contribution to air quality issues.

Ecotoxicological Profiling: Comprehensive ecotoxicological assessments on various trophic levels (algae, invertebrates, fish) are essential to understand its potential impact on aquatic and terrestrial ecosystems.

Exploration of New Application Domains in Advanced Materials and Catalysis

The unique chemical structure of this compound, combining a bulky cycloaliphatic group with a short ester chain, suggests potential applications beyond its current scope. Research could explore its utility in polymer and materials science.

Monomer for Specialty Polymers: The cyclohexyl group can impart desirable properties such as thermal stability, rigidity, and hydrophobicity. Investigating the polymerization of vinyl-functionalized this compound or its use as a co-monomer could lead to new classes of acrylic or vinyl polymers with tailored properties for coatings, adhesives, or optical materials.

Bio-based Plasticizer: With growing restrictions on phthalate-based plasticizers, there is a demand for safer alternatives. Research into the efficacy of this compound as a plasticizer for polymers like polyvinyl chloride (PVC) or cellulose (B213188) acetate could reveal a valuable application, provided its compatibility and performance are thoroughly evaluated.

Green Solvent Development: The ester functional group and hydrocarbon character suggest it could function as a specialty solvent. Studies should assess its solvency power for a range of solutes, its physical properties (boiling point, viscosity), and its biodegradability to determine its viability as a green solvent alternative.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Structure

Computational chemistry offers powerful tools to predict the behavior of molecules, reducing the need for extensive and costly laboratory experiments.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound, providing insights into its reactivity, spectral properties, and potential reaction mechanisms (e.g., hydrolysis, oxidation).

Molecular Dynamics Simulations: These simulations can predict macroscopic properties based on molecular interactions. For instance, simulating its behavior in polymer blends could predict its effectiveness as a plasticizer or its diffusion through a membrane.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the toxicity and environmental fate of this compound based on its molecular structure. This predictive toxicology is crucial for early-stage risk assessment and guiding the design of safer chemical alternatives.

Interdisciplinary Studies Bridging Organic Chemistry with Environmental Science and Materials Engineering

The most impactful future research will likely emerge from collaborations that span traditional scientific disciplines.

Smart Materials Development: Combining the synthesis of functionalized this compound derivatives with materials science could lead to "smart" materials. For example, incorporating it into polymers could create materials with responsive properties, such as changes in optical clarity or surface wettability triggered by environmental stimuli. Research into modifying materials like cellulose acetate with new functional groups has opened doors to applications in advanced packaging and transparent films. researchgate.netnih.gov

Biomedical Applications: While a nascent area for this specific compound, related acetate-based polymers, such as cellulose acetate, have been extensively investigated for biomedical uses due to their biocompatibility and biodegradability. nih.gov Interdisciplinary research could explore if derivatives of this compound could be incorporated into biocompatible nanocomposites for applications in medical devices or drug delivery systems. nih.gov

Q & A

What are the standard synthesis protocols for Cyclohexylpropyl acetate, and how can purity be ensured?

Level: Basic
Methodological Answer:
Synthesis typically involves esterification of cyclohexylpropanol with acetic anhydride under acid catalysis. Key steps include:

  • Using analytical-grade reagents (e.g., sulfuric acid as a catalyst) to minimize side reactions .
  • Purification via distillation or column chromatography to isolate the product.
  • Characterization using NMR, FT-IR, and GC-MS to confirm structure and purity. For reproducibility, document reaction conditions (temperature, molar ratios, time) meticulously and include procedural details in supplementary materials .

How can researchers resolve structural ambiguities in this compound derivatives?

Level: Advanced
Methodological Answer:
Structural elucidation challenges (e.g., isomerism or stereochemical assignments) require:

  • Experimental validation : X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, NOESY) to determine spatial arrangements .
  • Computational support : Density Functional Theory (DFT) calculations to predict spectroscopic profiles (e.g., IR, NMR chemical shifts) and compare with empirical data .
  • Collaborative cross-validation between synthetic chemists and computational experts to reconcile discrepancies .

What analytical techniques are recommended for assessing purity in academic studies?

Level: Basic
Methodological Answer:

  • Chromatographic methods : HPLC or GC-MS with standardized columns (e.g., C18 or DB-5) to quantify impurities .
  • Spectroscopic techniques : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and UV-Vis for detecting conjugated byproducts.
  • Combined approaches : Use at least two orthogonal methods (e.g., HPLC + NMR) to ensure accuracy, as no single technique captures all impurities .

How should researchers address contradictions in reported physicochemical data (e.g., solubility, stability)?

Level: Advanced
Methodological Answer:

  • Conduct systematic reviews following Cochrane guidelines to aggregate and appraise existing data .
  • Quantify heterogeneity using metrics like or to determine if variations are due to methodological differences or true biological/chemical variability .
  • Perform controlled replication studies under standardized conditions (e.g., fixed temperature, solvent systems) to isolate confounding variables .

What methodologies are optimal for stability testing under varying experimental conditions?

Level: Basic
Methodological Answer:

  • Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to predict degradation pathways .
  • Monitor changes using stability-indicating assays (e.g., HPLC with photodiode array detection) .
  • Store samples in inert atmospheres (argon) and amber glass vials to mitigate oxidative and photolytic degradation .

How can mechanistic studies elucidate degradation pathways of this compound?

Level: Advanced
Methodological Answer:

  • Degradant identification : Use LC-MS/MS to isolate and characterize breakdown products, complemented by isotopic labeling to trace reaction pathways .
  • Kinetic modeling : Apply pseudo-first-order kinetics to determine rate constants for hydrolysis or oxidation under varying pH and temperature .
  • Computational simulations : Molecular dynamics (MD) to model interactions with reactive species (e.g., hydroxyl radicals) and predict degradation sites .

What strategies ensure reproducibility in synthetic and analytical workflows?

Level: Basic
Methodological Answer:

  • Detailed documentation : Include step-by-step protocols, equipment calibration records, and raw data in supplementary materials .
  • Reagent validation : Certify solvent purity (e.g., residual water content) and catalyst activity before use .
  • Blinded replicates : Assign independent researchers to repeat key experiments to reduce bias .

How can meta-analytical approaches enhance understanding of this compound’s bioactivity?

Level: Advanced
Methodological Answer:

  • PICOT framework : Define Population (e.g., cell lines), Intervention (compound concentration), Comparison (controls), Outcomes (e.g., cytotoxicity), and Timeframe to structure literature searches .
  • Meta-regression : Analyze dose-response relationships across studies while adjusting for covariates (e.g., solvent type) .
  • Risk of bias assessment : Use tools like ROBIS to evaluate study quality and exclude low-reliability data .

What advanced techniques explore structure-activity relationships (SAR) for modified derivatives?

Level: Advanced
Methodological Answer:

  • SAR libraries : Synthesize analogs with variations in acyl/alkyl chains and assess bioactivity (e.g., enzyme inhibition) .
  • Molecular docking : Screen derivatives against target proteins (e.g., lipid-binding receptors) to predict binding affinities .
  • Pharmacophore modeling : Identify critical functional groups (e.g., ester moieties) responsible for observed effects .

How should researchers design experiments to optimize reaction yields?

Level: Basic
Methodological Answer:

  • Factorial design : Vary factors (temperature, catalyst loading, solvent polarity) systematically to identify optimal conditions .
  • In-line monitoring : Use ReactIR or PAT (Process Analytical Technology) to track reaction progress in real time .
  • Post-hoc analysis : Apply ANOVA or response surface methodology (RSM) to statistically validate yield improvements .

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